molecular formula C6H5NO B046228 Isonicotinaldehyde CAS No. 872-85-5

Isonicotinaldehyde

Cat. No. B046228
CAS RN: 872-85-5
M. Wt: 107.11 g/mol
InChI Key: BGUWFUQJCDRPTL-UHFFFAOYSA-N
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Description

Isonicotinaldehyde serves as a critical intermediate and reagent in organic synthesis. Its importance lies in its versatile applications, including the synthesis of heterocyclic compounds, ligands for coordination chemistry, and as a building block in pharmaceutical research. However, the direct research on isonicotinaldehyde is limited, and thus, related compounds and their behaviors in various chemical contexts are discussed to provide insights.

Synthesis Analysis

Synthesis methods for isonicotinaldehyde or its derivatives often involve innovative strategies to enhance yield, purity, and efficiency. For instance, a facile synthesis route for 2-aminonicotinaldehyde, a derivative of isonicotinaldehyde, has been developed without requiring chromatography, showcasing the adaptability in synthesizing related compounds (Moormann, Yen, & Yu, 1987).

Molecular Structure Analysis

Molecular structure determination of isonicotinaldehyde derivatives, such as hydrazone compounds, provides insights into their chemical behavior and potential applications. Techniques like electron diffraction and microwave spectroscopy reveal the configurations and structural details essential for understanding their reactivity and properties (Iijima, Matsuoka, Sakaizumi, & Ohashi, 1996).

Chemical Reactions and Properties

Isonicotinaldehyde and its derivatives participate in various chemical reactions, demonstrating their utility in synthetic chemistry. For example, the reaction between N-isocyaniminotriphenylphosphorane, aldehydes, and carboxylic acids showcases a one-pot, three-component synthesis route to produce 2-aryl-5-hydroxyalkyl-1,3,4-oxadiazoles, highlighting the compound's versatility in organic synthesis (Adib, Riazati Kesheh, Ansari, & Bijanzadeh, 2009).

Physical Properties Analysis

The physical properties of isonicotinaldehyde and related compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application in chemical synthesis and material science. Studies on co-crystals involving isonicotinaldehyde derivatives reveal the impact of molecular interactions on the physical properties of these compounds, which is essential for their practical applications (Lemmerer & Bernstein, 2011).

Scientific Research Applications

  • Corrosion Inhibition : Isonicotinaldehyde thiosemicarbazone (INT) is effective in inhibiting the corrosion of Q235 steel in HCl solution, achieving a maximum efficiency of 83.6% at a concentration of 1.5 mmol/L (Yang Wen-zhong, 2013).

  • Antimicrobial Properties : Hydrazide-hydrazones of isonicotinic acid show significant antibacterial properties, potentially more potent than standard chemotherapeutic agents (Łukasz Popiołek et al., 2018). Additionally, isonicotinyl hydrazones demonstrate high in vivo activity against Mycobacterium tuberculosis H37Rv, being more effective and less toxic than streptomycin (P. P. Sah & S. Peoples, 1954).

  • Synthesis of Chemical Compounds : Isonicotinic acid is used as a dual and biological organocatalyst for preparing pyranopyrazoles under solvent-free conditions (M. Zolfigol et al., 2013). The chemical oxidation of various pyridines, including 4-pyridinemethanol and 4-aldehydepyridine, is used to synthesize isonicotinic acid (Wang Qi-chang, 2010).

  • Electrochemical Research : Isonicotinic amide undergoes electrochemical reduction in a strong acid medium, with protonated gem-hydroxylamine being the rate-determining step (R. M. Galvín & J. R. Mellado, 1988).

  • Cytotoxicity Evaluation : Novel pyridine derivatives, including those related to isonicotinic acid, exhibit high cytotoxic activity against cancer cell lines, suggesting potential as antitumor agents (K. Mohamed et al., 2018).

Safety And Hazards

Isonicotinaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful if inhaled . Safety measures include using only outdoors or in a well-ventilated area, wearing protective clothing, gloves, and eye/face protection, and keeping away from sources of ignition .

Future Directions

While specific future directions for Isonicotinaldehyde are not detailed in the search results, the field of directed evolution, which is one of the most powerful tools for protein engineering, could potentially be applied to the study and use of Isonicotinaldehyde . This would involve harnessing natural evolution on a shorter timescale to select variants of biomolecules with properties that make them more suitable for specific applications .

properties

IUPAC Name

pyridine-4-carbaldehyde
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InChI

InChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUWFUQJCDRPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
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DSSTOX Substance ID

DTXSID1061237
Record name Pyridin-4-carboxaldehyde
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Molecular Weight

107.11 g/mol
Source PubChem
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name 4-Pyridinecarboxaldehyde
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Vapor Pressure

0.56 [mmHg]
Record name 4-Pyridinecarboxaldehyde
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Product Name

4-Pyridinecarboxaldehyde

CAS RN

872-85-5
Record name 4-Pyridinecarboxaldehyde
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Record name 4-Pyridinecarboxaldehyde
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Record name Isonicotinaldehyde
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Record name 4-PYRIDINECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
723
Citations
HH FOX - The Journal of Organic Chemistry, 1952 - ACS Publications
… synthesize isonicotinaldehyde and condense it with thiosemicarbazide. A search through … isonicotinaldehyde was not easily obtained. In fact, literature references to isonicotinaldehyde …
Number of citations: 70 pubs.acs.org
JG Małecki, P Zwoliński - Polyhedron, 2012 - Elsevier
The paper presents a combined experimental and computational study of a new Pd(II) complex containing thiocyanate and pyridine hemiacetal ligands. The complex was studied by IR, …
Number of citations: 21 www.sciencedirect.com
E Grunberg, B Leiwant, IL D'ASCENSIO… - Diseases of the Chest, 1952 - Elsevier
… activity both experimentally and clinically such as streptomycin, para-aminosalicylic acid, tibione as well as the thiosemicarbazone of nicotinaldehyde and isonicotinaldehyde were …
Number of citations: 44 www.sciencedirect.com
EJ POZIOMEK, AR MELVIN - The Journal of Organic Chemistry, 1961 - ACS Publications
… It was noted that chlorination of picolinaldehyde and isonicotinaldehyde oximes had been … As reported,6 isonicotinaldehyde oxime on chlorination gave a colorless solid (III); addition of …
Number of citations: 14 pubs.acs.org
DG Mantero, M Altaf, A Neels… - … Section E: Structure …, 2006 - scripts.iucr.org
In the crystal structure of the title compound, C6H7NO2, symmetry-related molecules are linked by O—H⋯O hydrogen bonds to form centrosymmetric dimers. Adjacent dimers are linked …
Number of citations: 6 scripts.iucr.org
EJ Poziomek… - 1964 - apps.dtic.mil
Anti-isonicotinaldehyde oxime was prepared by irradiating an acetone solution of syn-isonicotinaldehyde oxime. This synthesis is convenient and simple and will for the first time allow …
Number of citations: 2 apps.dtic.mil
EJ Poziomek - Journal of Pharmaceutical Sciences, 1965 - Wiley Online Library
5 John Frank Marcoccia, Keith Yates, Imre G. Csizmadia, An ab initio study on the protonation of formaldoxime in its ground and low-lying valence excited states. A model study for the …
Number of citations: 35 onlinelibrary.wiley.com
DV Evdokimov, NA Bumagin - Russian Chemical Bulletin, 2007 - Springer
Cross coupling of arylboronic acids with aryl halides (the Suzuki reaction) is widely employed in modern or ganic synthesis as a convenient and versatile method for the preparation of …
Number of citations: 3 link.springer.com
E Guštak, D Korunčev, B Glunčić - Croatica Chemica Acta, 1965 - hrcak.srce.hr
… In our experiments we have prepared the diethylacetal of 2-ethyl-isonicotinaldehyde iby reaction of trieth:1l0Tthoformate with the crude 2-ethylpyridine-4-magnesium bromide obtained …
Number of citations: 1 hrcak.srce.hr
E Grunberg, B Leiwant - Proceedings of the Society for …, 1951 - journals.sagepub.com
… thiosemicarbazones of nicotinaldehyde and of isonicotinaldehyde exerted a protective effect in … thiosemicarbazones of nicotinaldehyde and isonicotinaldehyde. S o satisfactory esplana- …
Number of citations: 42 journals.sagepub.com

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